![molecular formula C22H23N3O3 B2948509 5-[1-(3,4-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole CAS No. 1798454-21-3](/img/structure/B2948509.png)
5-[1-(3,4-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-[1-(3,4-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “5-[1-(3,4-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole”, can be achieved through two main strategies . The first strategy involves ring construction from different cyclic or acyclic precursors, while the second strategy involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “5-[1-(3,4-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole” is characterized by a pyrrolidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Applications De Recherche Scientifique
Pharmacology: Selective Androgen Receptor Modulators (SARMs)
The pyrrolidine ring, a component of the compound, is widely used in medicinal chemistry to create biologically active compounds. One such application is in the development of SARMs, which are optimized for selective tissue activity and reduced side effects compared to anabolic steroids. The pyrrolidine derivatives can be modified to enhance their selectivity and potency as SARMs .
Drug Design: Stereochemistry and Biological Activity
Stereochemistry plays a crucial role in the biological activity of drug molecules. The stereogenicity of the pyrrolidine ring allows for the creation of different stereoisomers, which can bind to enantioselective proteins in distinct ways. This feature is essential in designing new drug candidates with varied biological profiles .
Cancer Research: Targeted Therapy Agents
Compounds containing the pyrrolidine ring have been investigated for their potential as targeted therapy agents in cancer research. Their ability to be tailored for specific molecular targets makes them valuable in the development of new treatments that can selectively attack cancer cells while minimizing damage to healthy cells .
Neuroscience: Modulators of Neurotransmitter Systems
The structural diversity afforded by the pyrrolidine scaffold can be exploited to create modulators of various neurotransmitter systems. These compounds can be designed to interact with receptors or enzymes involved in neurotransmission, which is beneficial for treating neurological disorders .
Material Science: Organic Semiconductors
The oxadiazole moiety in the compound is known for its electron-withdrawing properties, which can be utilized in the creation of organic semiconductors. These materials are used in electronic devices like organic light-emitting diodes (OLEDs) and solar cells due to their ability to conduct electricity while being flexible and lightweight .
Environmental Science: Photodegradable Polymers
Incorporating the oxadiazole group into polymers can lead to the development of photodegradable materials. These polymers can break down upon exposure to light, offering an environmentally friendly solution for reducing plastic waste .
Chemical Synthesis: Building Blocks for Complex Molecules
The compound can serve as a versatile building block in chemical synthesis. Its multiple reactive sites allow for a variety of chemical transformations, enabling the construction of complex molecules for pharmaceuticals, agrochemicals, and other applications .
Analytical Chemistry: Chromophoric Agents
The compound’s structure includes chromophoric groups that absorb light at specific wavelengths. This characteristic can be harnessed in analytical chemistry to develop new chromophoric agents for use in spectroscopic analysis, aiding in the detection and quantification of various substances .
Orientations Futures
The future directions for the research and development of “5-[1-(3,4-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by exploring the synthetic strategies and understanding the structure-activity relationship of these compounds .
Propriétés
IUPAC Name |
(3,4-dimethylphenyl)-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-14-6-7-17(13-15(14)2)22(26)25-12-4-5-19(25)21-23-20(24-28-21)16-8-10-18(27-3)11-9-16/h6-11,13,19H,4-5,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMDYPFKSRUARC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCC2C3=NC(=NO3)C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(3,4-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

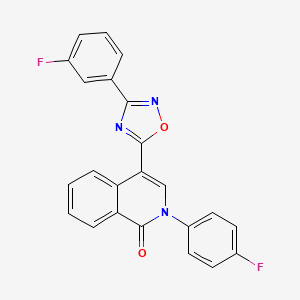

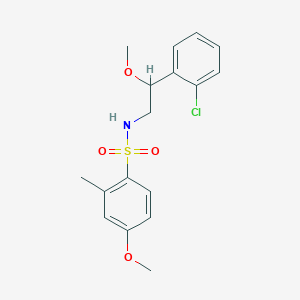
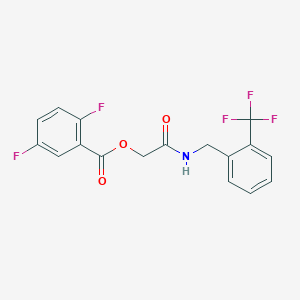


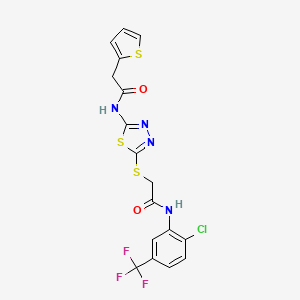
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2948441.png)
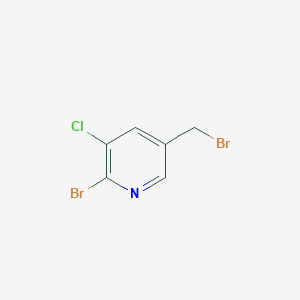

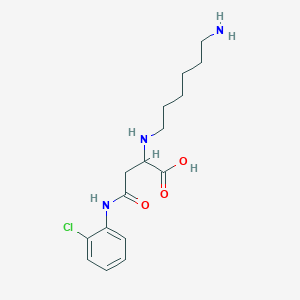
![4-({1-[(1-Cyano-2-methylpropyl)carbamoyl]ethyl}sulfamoyl)benzamide](/img/structure/B2948446.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2948448.png)
